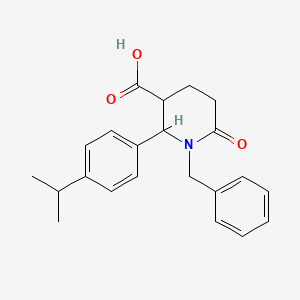

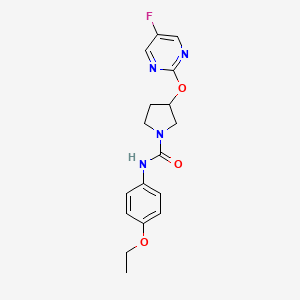

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)naphthalene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

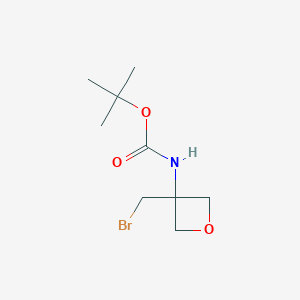

“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)naphthalene-1-sulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to two other entities, one of which is typically a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains methoxy groups and an ethyl group attached to the nitrogen of the sulfonamide group.Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases . The specific reactions that “N-(2-methoxy-2-(3-methoxyphenyl)ethyl)naphthalene-1-sulfonamide” would undergo would depend on the conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group might make the compound more polar and therefore more soluble in polar solvents. The naphthalene ring might contribute to the compound’s stability and rigidity .科学的研究の応用

Protein Interaction Studies

Research on sulfonamides, such as fluorescent probes like N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, has highlighted their utility in studying protein interactions. For instance, fluorescent probe techniques employing sulfonamides have been used to investigate the binding of compounds to bovine serum albumin, offering a sensitive and rapid method to understand the nature of these interactions. This approach underscores the significance of sulfonamides in biochemical research, particularly in elucidating the hydrophobic nature of binding mechanisms at the molecular level (H. Jun et al., 1971).

Imaging and Diagnostic Applications

Sulfonamide derivatives, including naphthalene-sulfonamides, have been explored for their potential in positron emission tomography (PET) imaging. The synthesis of carbon-11 labeled naphthalene-sulfonamides aimed at imaging human CCR8 demonstrates the adaptability of these compounds in developing new diagnostic tools. This innovation represents a step forward in non-invasive imaging techniques, providing insights into cellular processes and disease diagnostics (Min Wang et al., 2008).

Fuel Cell Technologies

In the realm of material science, sulfonated naphthalene dianhydride-based polyimide copolymers have been investigated for their application in proton-exchange-membrane fuel cells. The properties of these copolymers, including water sorption and proton conductivity, are crucial for their potential use in fuel cell technologies. This research highlights the role of sulfonamide compounds in developing sustainable energy solutions, showcasing their importance beyond biochemical and pharmaceutical applications (B. Einsla et al., 2005).

Fluorescence Diagnostic Tools

Chemically modified dansyl probes, based on sulfonamide structures, have been developed as fluorescent diagnostics for ion and proton detection in both solution and polymers. These probes, demonstrating significant changes in fluorescence intensity upon interaction with ions or acids, offer a versatile tool for studying various biochemical and environmental processes. The adaptability of sulfonamide-based probes in fluorescence diagnostics underscores their utility in analytical chemistry and sensor development (N. O'Connor et al., 2006).

特性

IUPAC Name |

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-24-17-10-5-9-16(13-17)19(25-2)14-21-26(22,23)20-12-6-8-15-7-3-4-11-18(15)20/h3-13,19,21H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXMVQFORJQAEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

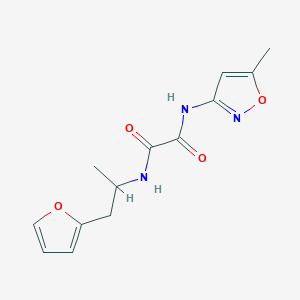

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B2944839.png)

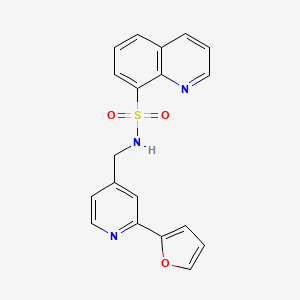

![N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2944843.png)

![ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B2944845.png)